molecular formula C6H7Cl2N3 B3109406 3,6-dichloro-N,N-dimethylpyridazin-4-amine CAS No. 17258-35-4

3,6-dichloro-N,N-dimethylpyridazin-4-amine

Cat. No.: B3109406
CAS No.: 17258-35-4
M. Wt: 192.04 g/mol
InChI Key: GDOZNCSOXDGQKK-UHFFFAOYSA-N
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Description

3,6-Dichloro-N,N-dimethylpyridazin-4-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is known for its unique structure, which includes a pyridazine ring substituted with two chlorine atoms and a dimethylamino group. This compound is used in various scientific research fields due to its distinctive chemical properties.

Scientific Research Applications

3,6-Dichloro-N,N-dimethylpyridazin-4-amine is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3,6-dichloro-N,N-dimethylpyridazin-4-amine indicates that it has an acute toxicity (oral), which falls under category 4, H302 . This suggests that if ingested, it may be harmful. It’s recommended to use personal protective equipment as required, and to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N,N-dimethylpyridazin-4-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of the dimethylamino group. One common method includes the reaction of 3,6-dichloropyridazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also focuses on cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N,N-dimethylpyridazin-4-amine
  • 2,6-Dichloro-N,N-dimethylpyridazin-4-amine
  • 3,6-Dichloro-N,N-diethylpyridazin-4-amine

Uniqueness

3,6-Dichloro-N,N-dimethylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,6-dichloro-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)4-3-5(7)9-10-6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZNCSOXDGQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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